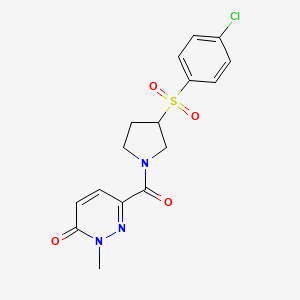

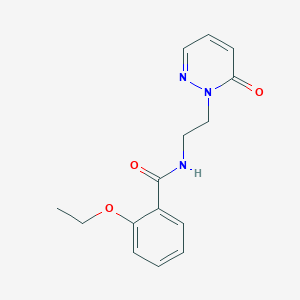

![molecular formula C8H12Cl2N4O B2794964 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride CAS No. 2378501-07-4](/img/structure/B2794964.png)

3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Imidazo[4,5-b]pyridines, including derivatives similar to the compound , have been synthesized and evaluated for their biological activities, reflecting their significance in medicinal chemistry. The research by Starrett et al. (1989) on the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents illustrates the versatility of this scaffold in drug discovery, albeit with a focus on cytoprotective properties rather than antisecretory activity Starrett, Montzka, Crosswell, & Cavanagh, 1989.

Additionally, compounds within this family have been examined for their anticancer properties. Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, uncovering their role as mitotic inhibitors with potential antitumor activity Temple, Rose, Comber, & Rener, 1987.

Organic Synthesis and Chemical Properties

The synthetic utility of imidazo[4,5-b]pyridin derivatives extends beyond medicinal applications, serving as key intermediates in organic synthesis. For instance, Schmid et al. (2006) reported a concise synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, showcasing the adaptability of this scaffold in creating molecules tailored for specific biological targets Schmid, Schühle, & Austel, 2006.

Moreover, the research by Gryaznov and Letsinger (1992) on selective O-phosphitilation using nucleoside phosphoramidite reagents emphasizes the chemical versatility of the imidazo[4,5-b]pyridine framework, particularly in the synthesis of oligonucleotide analogues Gryaznov & Letsinger, 1992.

Safety and Hazards

Mechanism of Action

Target of Action

The compound 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride, also known as EN300-7461671, is a heterocyclic compound that contains an imidazole ring . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives inhibit the kinase activity of certain proteins, thereby affecting signal transduction pathways .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways of Mycobacterium tuberculosis .

Pharmacokinetics

The compound is described as a clear liquid that is slightly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name |

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O.2ClH/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7;;/h1-2,4H,3,5,9H2,(H,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSYJKSJYTYVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

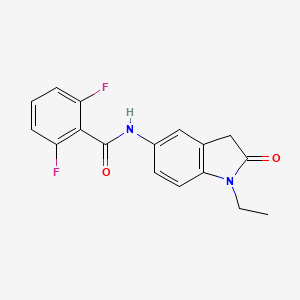

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

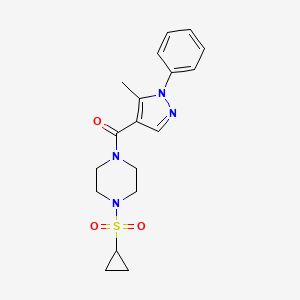

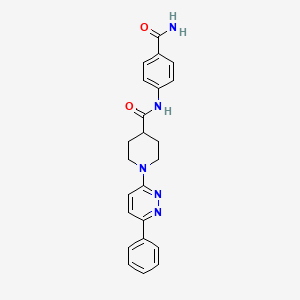

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

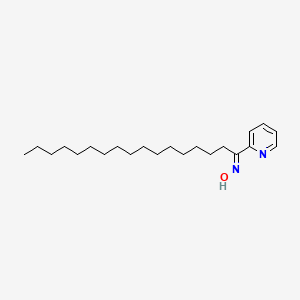

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

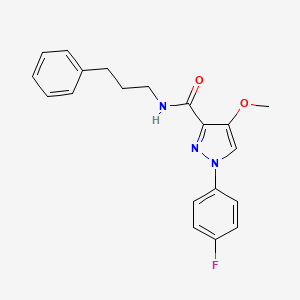

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)